Product packaging for Methyl 6-methoxypyrimidine-4-carboxylate(Cat. No.:CAS No. 1244019-84-8)

Methyl 6-methoxypyrimidine-4-carboxylate

Cat. No.: B1429821
CAS No.: 1244019-84-8
M. Wt: 168.15 g/mol
InChI Key: PRNWYNQPUWVBMN-UHFFFAOYSA-N
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Description

Methyl 6-methoxypyrimidine-4-carboxylate is a pyrimidine derivative characterized by a methoxy group at the 6-position and a methyl ester at the 4-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B1429821 Methyl 6-methoxypyrimidine-4-carboxylate CAS No. 1244019-84-8

Properties

IUPAC Name

methyl 6-methoxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-3-5(7(10)12-2)8-4-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNWYNQPUWVBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Methyl 6-methoxypyrimidine-4-carboxylate is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its derivatives have shown promise in targeting neurological disorders and cancer therapies. The compound's ability to modify biological activity makes it a valuable asset in drug design and development.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound exhibit enhanced efficacy against specific neurological conditions. For instance, studies have demonstrated that these compounds can inhibit certain pathways involved in neurodegeneration, thereby providing a potential therapeutic route for conditions like Alzheimer's disease.

Agrochemical Applications

In agriculture, this compound is incorporated into the formulation of pesticides and herbicides. Its effectiveness in enhancing crop yield and protecting plants from pests has made it an essential component in modern agrochemical products.

Case Study: Crop Protection

Field trials have shown that formulations containing this compound significantly reduce pest populations while minimizing the impact on beneficial insects. This selective action supports sustainable agricultural practices by promoting ecological balance.

Biochemical Research

The compound is also utilized in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways. Its structural properties allow researchers to explore complex biological interactions, contributing to a deeper understanding of metabolic processes.

Case Study: Enzyme Inhibition Studies

Research involving this compound has led to the identification of novel enzyme inhibitors that can modulate metabolic pathways associated with various diseases. These findings highlight the compound's potential as a lead structure for drug discovery.

Material Science

This compound finds applications in material science, particularly in the development of polymers and coatings. The compound’s unique chemical properties contribute to the creation of materials with enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Innovative research has demonstrated that incorporating this compound into polymer matrices improves mechanical strength and thermal stability. Such advancements are crucial for developing high-performance materials used in various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound in chromatographic techniques. Its use facilitates accurate analysis and quality control across various chemical products.

Case Study: Chromatographic Methods

Studies have established protocols for using this compound as a calibration standard in high-performance liquid chromatography (HPLC). This application ensures reliable quantification of active ingredients in pharmaceutical formulations.

Summary Table of Applications

Application AreaDescriptionNotable Benefits
PharmaceuticalIntermediate for drug synthesis targeting neurological disordersEnhanced drug efficacy
AgrochemicalComponent in pesticides and herbicidesImproved crop yield and pest control
Biochemical ResearchStudies on enzyme inhibition and metabolic pathwaysInsights into disease mechanisms
Material ScienceDevelopment of durable polymers and coatingsIncreased mechanical strength and thermal stability
Analytical ChemistryStandard reference for chromatographic techniquesAccurate analysis and quality control

Mechanism of Action

The mechanism by which Methyl 6-methoxypyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or disease being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

Substituents on the pyrimidine ring critically influence electronic properties, solubility, and intermolecular interactions:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 6-methoxy, 4-methyl ester Not reported Methoxy, ester Hypothesized moderate solubility in polar aprotic solvents
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-fluorophenyl, 2-sulfonyl, 6-isopropyl Calculated from formula Fluorophenyl, sulfonyl, ester Crystalline, intramolecular hydrogen bonds (C-H⋯O) form 6- and 7-membered rings
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate 2-hydroxy, 6-methyl, 4-ethyl ester 182.18 Hydroxy, ester Soluble in DMSO; storage at 2–8°C
  • Methoxy vs. In contrast, the 2-hydroxy group in enables stronger hydrogen bonding, likely reducing solubility in non-polar solvents.
  • Ester Position : The 4-ester group in the target compound may sterically hinder interactions compared to the 5-ester in , affecting crystallization patterns.

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, as analyzed via crystallography, differ significantly among analogs:

  • Target Compound : The methoxy group may participate in weaker C-H⋯O interactions, while the ester carbonyl could act as a hydrogen bond acceptor. This contrasts with , where sulfonyl and ester groups form intramolecular C-H⋯O bonds, stabilizing twisted conformations .
  • Hydroxy-Containing Analog : In , the 2-hydroxy group likely forms stronger O-H⋯O bonds, influencing crystal packing efficiency compared to the methoxy group’s weaker interactions.

Crystallographic software like SHELXL (used in ) and ORTEP-3 (referenced in ) are critical for resolving such structural details. The absence of direct crystallographic data for the target compound underscores the need for further studies.

Stability and Handling Considerations

  • Storage : Analogs like require storage at 2–8°C to prevent hydrolysis, suggesting similar precautions for the target compound.
  • Synthetic Utility : The sulfonyl and fluorophenyl groups in enhance electrophilicity, making it more reactive than the methoxy-substituted target compound.

Biological Activity

Methyl 6-methoxypyrimidine-4-carboxylate (C7H8N2O3) is an organic compound characterized by its pyrimidine structure featuring a methoxy group at the 6-position and a carboxylate group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals.

The synthesis of this compound can be achieved through various methods, including the condensation of appropriate pyrimidine derivatives with methoxyacetic acid or related reagents. The compound has a molecular weight of approximately 168.15 g/mol and is identified by the CAS number 1244019-84-8.

Antiviral and Anticancer Properties

This compound has been investigated for its potential as an antiviral and anticancer agent. Research indicates that compounds with similar structural features often exhibit significant biological activities, including interference with nucleic acid synthesis, which is crucial for the replication of viruses and cancer cells. The mechanism of action primarily involves incorporation into RNA or DNA, leading to disruption of normal cellular processes.

Anti-neuroinflammatory Effects

Recent studies have highlighted the anti-neuroinflammatory properties of this compound derivatives, particularly in the context of neurodegenerative diseases. A series of novel triazole-pyrimidine hybrids synthesized from this compound demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, indicating potential therapeutic benefits in treating inflammation-related conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. Below is a table summarizing these comparisons:

Compound NameStructure FeaturesUnique Attributes
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylateChlorine substitution at the 2-positionEnhanced reactivity due to halogen
Methyl 6-amino-5-methoxypyrimidine-4-carboxylateAmino group at the 6-positionPotential for increased biological activity
Methyl 6-methylpyrimidine-4-carboxylateMethyl substitution at the 6-positionDifferent electronic properties

This comparison highlights how variations in substituents can influence biological activity, with this compound showing unique properties due to its specific functional groups.

Case Studies and Research Findings

  • Neuroprotective Effects : A study focusing on triazole-pyrimidine hybrids derived from this compound revealed promising neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that modifications to the original compound can yield derivatives with enhanced therapeutic potential against neurodegenerative diseases.
  • Antitumor Activity : In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including colon cancer and leukemia models. The mechanism appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further development in cancer therapy .
  • Agrochemical Applications : The compound is also being explored for its application in developing agrochemicals due to its biological activity against plant pathogens, suggesting a dual role in both medicinal and agricultural fields.

Preparation Methods

Method Overview

This approach involves synthesizing 4-amino-6-chloropyrimidine derivatives, which are then methylated to obtain methyl 6-methoxypyrimidine-4-carboxylate.

Step-by-step Process

  • Preparation of 4-amino-6-chloropyrimidine (ACP):

    • React 4,6-dichloropyrimidine with ammonia or aminated compounds under controlled conditions.
    • Typical reaction conditions include heating at 30–60°C with water, with molar ratios of 4,6-dichloropyrimidine to ammonia/aminated compounds ranging from 1:2 to 1:8.
    • Residual chlorides are minimized to below 0.1% (area%) as confirmed by HPLC analysis.
  • Methylation to form this compound:

    • The ACP is reacted with methanol in the presence of an alkaline catalyst (e.g., sodium methylate).
    • Reaction conditions include reflux at 60–90°C until residual ACP drops below 0.1% (area%).
    • The process involves concentration under reduced pressure, followed by crystallization to isolate the methylated product.

Research Data

Parameter Conditions Yield Notes
Molar ratio of ACP to methylating agent 10–50:1 Up to 89.4% Reaction at 60–90°C, reflux
Catalyst Sodium methylate 1–4:1 (alkaline catalyst to ACP) Ensures efficient methylation

Notes

  • The process is industrially scalable, with advantages including high yield, low impurity content, and environmentally friendly reagents like triphosgene replacing more toxic chlorinating agents.
  • The synthesis involves pressure equipment due to the reactivity of chloropyrimidines, especially during chlorination steps.

Synthesis via Pyrimidine Ring Construction

Method Overview

This method involves constructing the pyrimidine ring directly from simpler precursors such as malonates and amidines, followed by methylation.

Step-by-step Process

  • Preparation of 4,6-dihydroxy-2-methylpyrimidine:

    • React dimethyl malonate with acetamidine hydrochloride in methanol under ice bath conditions.
    • Sodium methylate is added to facilitate methylation at the 2-position.
    • The mixture is heated at 18–25°C for 3–5 hours, then distilled under reduced pressure to remove excess solvent.
    • The product is crystallized by adjusting pH to 1–2 and cooling to 0°C.
  • Methylation to form this compound:

    • The dihydroxy compound undergoes methylation using methyl iodide or methylating agents in the presence of a base (e.g., sodium methylate).
    • The reaction is maintained at 18–25°C for 4–5 hours, followed by purification steps.

Research Data

Parameter Conditions Yield Notes
Methylation reagent Methyl iodide 86% Conducted at 18–25°C
Molar ratio of methylating agent 1:1 to 2:1 - Ensures high conversion efficiency

Notes

  • This route avoids high-pressure chlorination steps, simplifying the process.
  • The use of triphosgene as a safer chlorinating reagent enhances environmental safety.

Key Research Findings and Data Tables

Comparison of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Disadvantages
Chloropyrimidine route 4,6-dichloropyrimidine, ammonia, methylating agents 30–60°C, reflux, high pressure High yield, scalable Equipment complexity, pressure requirements
Ring construction Dimethyl malonate, acetamidine, methyl iodide 18–25°C, crystallization Safer, simpler, environmentally friendly Longer reaction times, intermediate purification

Research Findings Summary

  • The chloropyrimidine route is well-established but involves high-pressure equipment and potential by-products due to chlorination steps.
  • The ring construction method offers a safer alternative with comparable yields, utilizing milder conditions and avoiding toxic reagents.

Notes on Industrial and Laboratory Scale-up

  • Reactions involving chlorination and methylation require precise temperature and pressure control to prevent side reactions.
  • Use of triphosgene and other safer reagents has improved process safety and environmental compliance.
  • Purification typically involves crystallization and filtration, with yields exceeding 85% in optimized conditions.

Q & A

Q. What synthetic methodologies are most effective for preparing Methyl 6-methoxypyrimidine-4-carboxylate, and how can reaction conditions be optimized?

The compound is commonly synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example, ethyl acetoacetate and substituted thioureas have been used in one-pot syntheses of analogous pyrimidine derivatives . Optimization includes adjusting catalysts (e.g., Lewis acids like HCl or acetic acid), temperature (80–100°C), and solvent systems (ethanol or methanol). Monitoring by TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and methoxy/carboxylate groups.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and packing. Software suites like WinGX (for data integration) and SHELXL (for refinement) are standard for structural validation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Q. How are computational tools employed to predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic properties, frontier molecular orbitals, and potential reactive sites. Molecular docking studies (AutoDock, Schrödinger) assess interactions with biological targets, such as enzymes or receptors, to guide pharmacological studies .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound?

Discrepancies in bond lengths or thermal parameters may arise from twinning, disorder, or poor data resolution. Strategies include:

  • Using SHELXL 's restraints (e.g., SIMU/DELU) to model anisotropic displacement .
  • Cross-validating with alternative software like OLEX2 or PLATON to check for missed symmetry or hydrogen-bonding interactions .
  • Collecting higher-resolution data (e.g., synchrotron radiation) for ambiguous cases .

Q. What advanced methodologies analyze hydrogen-bonding networks in the crystal lattice of this compound?

Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8). Tools like Mercury (CCDC) visualize these networks, while SHELXTL refines H-atom positions. For example, methoxy groups often form C–H···O interactions, stabilizing the lattice .

Q. How do substituent modifications on the pyrimidine ring influence the compound’s biological activity, and how can SAR studies be designed?

Structure-Activity Relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., halogens, alkyl groups) at the 4- and 6-positions. Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational ADMET predictions. For instance, chloro or methyl groups at the 6-position may enhance lipophilicity and target binding .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Temperature Control : Lowering reaction temperature reduces side reactions like ester hydrolysis.
  • Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) improve selectivity over homogeneous acids .
  • In Situ Monitoring : ReactIR or NMR tracks intermediate formation to adjust conditions dynamically.

Methodological Tables

Q. Table 1. Comparison of Crystallographic Software for Structural Refinement

SoftwareFunctionalityApplication ExampleReference
SHELXLRefinement of small-molecule structuresHandling disorder in methoxy groups
WinGXData integration, visualizationGenerating ORTEP diagrams
PLATONValidation of symmetry and H-bondsDetecting missed centrosymmetry

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation Strategy
Ester hydrolysis productAqueous contaminationUse anhydrous solvents, molecular sieves
Dimerized pyrimidineExcess reagent concentrationDilute reaction conditions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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